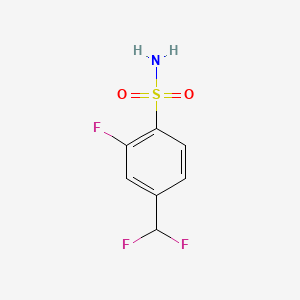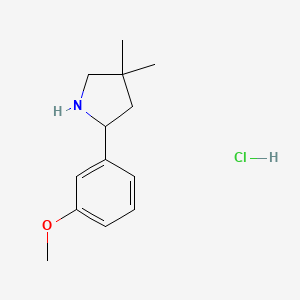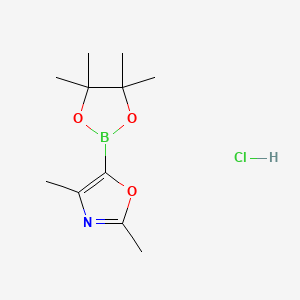
(4-Hydroxy-2,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-2,5-dimethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with hydroxyl and methyl groups. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical reactions, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out in various solvents, including water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxy-2,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most widely applied reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The hydroxyl group can participate in various substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Including water, ethanol, and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Hydroxy-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-2,5-dimethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex in the case of Suzuki-Miyaura coupling . This is followed by reductive elimination to form the final product. The boronic acid group acts as a Lewis acid, facilitating the formation of various complexes and intermediates during the reactions .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-3,5-dimethylphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (4-Hydroxy-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .
Propriétés
Formule moléculaire |
C8H11BO3 |
|---|---|
Poids moléculaire |
165.98 g/mol |
Nom IUPAC |
(4-hydroxy-2,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10-12H,1-2H3 |
Clé InChI |
QLBNTRTVTIAHBI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C)O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)


![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)






![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
